4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid
Description
4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid is an organic compound featuring a benzo[1,3]dioxole moiety linked to a butyric acid chain through a carbamoyl group
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-11(2-1-3-12(15)16)13-8-4-5-9-10(6-8)18-7-17-9/h4-6H,1-3,7H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFNTNYDYCLKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid typically involves the condensation of benzo[1,3]dioxole-5-carboxylic acid with butyric acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The benzo[1,3]dioxole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbamoyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in the benzo[1,3]dioxole can participate in electrophilic substitution reactions, typically using halogenating agents or nitrating mixtures.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzo[1,3]dioxole moiety can interact with biological macromolecules, altering their function and activity.
Comparison with Similar Compounds
Benzo[1,3]dioxole-5-carboxylic acid: Shares the benzo[1,3]dioxole core but lacks the butyric acid chain.
4-(Benzo[1,3]dioxol-5-yl)-butyric acid: Similar structure but without the carbamoyl group.
Uniqueness: 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid is unique due to the presence of both the benzo[1,3]dioxole and carbamoyl functionalities, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various biological systems, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H17NO5
- Molecular Weight : 279.29 g/mol
- CAS Number : 436088-57-2
Antidiabetic Effects
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including this compound. In a study involving mice, compounds with similar structures were shown to significantly reduce blood glucose levels from 252.2 mg/dL to 173.8 mg/dL when administered, indicating their potential as synthetic antidiabetic agents .
| Compound | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |
|---|---|---|
| Control | 252.2 | 252.0 |
| Test | 252.2 | 173.8 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that certain benzodioxole derivatives exhibited promising anticancer efficacy while maintaining safety for normal cells, suggesting their potential for further development in cancer therapy .
Antibacterial Properties
Another area of interest is the antibacterial activity of benzodioxole derivatives. A series of related compounds were tested for their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had high antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina species .
| Compound Derivative | MIC (nM) against Staphylococcus aureus | MIC (nM) against Sarcina |
|---|---|---|
| 4e | 110 | 80 |
| 6c | - | 90 |
The mechanisms underlying the biological activities of this compound may involve the inhibition of specific enzymes and pathways relevant to glucose metabolism and cancer cell proliferation. For instance, the compound's ability to inhibit α-amylase suggests a mechanism for its antidiabetic effects . The structural features of benzodioxole derivatives may contribute to their interactions with biological targets.
Case Studies
- Antidiabetic Study : In a controlled experiment involving diabetic mice, the administration of a benzodioxole derivative resulted in a marked decrease in blood glucose levels compared to controls. This study underscores the potential for developing new diabetes medications based on this compound's structure.
- Cytotoxicity Assessment : A study assessing the cytotoxic effects of various benzodioxole derivatives revealed that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window for anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
